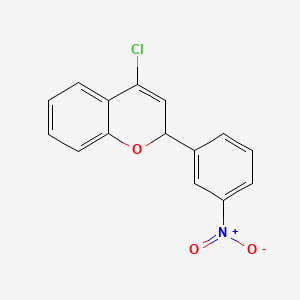

4-chloro-2-(3-nitrophenyl)-2H-chromene

Beschreibung

Eigenschaften

CAS-Nummer |

870105-52-5 |

|---|---|

Molekularformel |

C15H10ClNO3 |

Molekulargewicht |

287.70 g/mol |

IUPAC-Name |

4-chloro-2-(3-nitrophenyl)-2H-chromene |

InChI |

InChI=1S/C15H10ClNO3/c16-13-9-15(20-14-7-2-1-6-12(13)14)10-4-3-5-11(8-10)17(18)19/h1-9,15H |

InChI-Schlüssel |

OOCAVRMIHCHICF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Component Condensation Reactions

One common synthetic approach involves multi-component condensation reactions that efficiently assemble the chromene core from simpler precursors. A typical route uses:

- 3-nitrobenzaldehyde (providing the 3-nitrophenyl moiety),

- A suitable phenol derivative,

- And malononitrile or related active methylene compounds.

This reaction is often conducted under basic conditions, sometimes employing eco-friendly solvents such as ionic liquids to enhance yield and reduce environmental impact. The reaction progress is monitored by thin-layer chromatography (TLC) to ensure completion. This method benefits from operational simplicity and good yields, making it practical for laboratory synthesis.

Wittig and Horner-Wadsworth-Emmons Reactions on 4-chloro-2H-chromene Intermediates

Advanced synthetic routes target the 4-chloro-2H-chromene scaffold as an intermediate, which can be functionalized further via Wittig or Horner-Wadsworth-Emmons reactions to introduce aryl or styryl substituents at position 3.

- The starting materials are typically 2-aryl-4-chloro-2H-chromene-3-carbaldehydes .

- Wittig reactions with aromatic ylides yield (Z)-2-aryl-4-chloro-3-styryl-2H-chromenes with good stereoselectivity.

- Reaction conditions are optimized to minimize by-products and maximize yields, with reaction temperatures around 130 °C and controlled base amounts.

Though this method is more complex, it allows for precise structural modifications on the chromene ring, potentially enabling the synthesis of this compound derivatives by suitable choice of aryl groups.

Bis(trichloromethyl)carbonate (BTC)-Mediated Cyclization of o-Hydroxychalcones

A patented method describes the preparation of 4-chloro-2H-chromene derivatives, including nitrophenyl-substituted analogs, via a cyclization reaction of substituted o-hydroxychalcones using bis(trichloromethyl)carbonate (BTC) and N,N-dimethylformamide (DMF) as reagents.

- The process involves reacting BTC and DMF in an organic solvent at 0–5 °C.

- Then, the substituted o-hydroxychalcone (bearing the 3-nitrophenyl group) is added at 0–5 °C and stirred for 0.5–2 hours.

- The temperature is then raised to 60–90 °C for 4–8 hours to complete the cyclization.

- After reaction completion, the mixture is hydrolyzed with ice, and the product is extracted, washed, dried, and purified by column chromatography.

- This method avoids phosphorus-containing reagents, reduces DMF usage, and achieves high yields (~90% reported for related chromene derivatives).

Typical reaction conditions and yields are summarized below:

| Step | Conditions | Notes |

|---|---|---|

| BTC and DMF reaction | 0–5 °C, 1 hour | In toluene or similar solvent |

| Addition of o-hydroxychalcone | 0–5 °C, 0.5–2 hours | Stirring under cooling |

| Cyclization | 75–85 °C, 4–8 hours | Monitored by TLC |

| Work-up | Ice hydrolysis, extraction, drying | Purification by column chromatography |

| Yield | Up to 90% | High purity product |

This method is industrially attractive due to mild conditions, high yield, and reduced environmental impact.

Synthesis via β-Nitrostyrene and Salicylaldehyde Condensation

Another synthetic route for nitro-substituted chromenes involves the condensation of β-nitrostyrene derivatives with salicylaldehyde in the presence of a base catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane).

- The reaction is carried out in acetonitrile at 40 °C.

- After completion, the reaction mixture is subjected to liquid-liquid extraction, drying, and solvent removal.

- The product precipitates upon slow addition of water and is isolated by filtration.

- The structure is confirmed by melting point and spectroscopic methods (FT-IR, ^1H NMR, ^13C NMR).

While this method is more general for nitrochromenes, it can be adapted to prepare this compound by using appropriately substituted β-nitrostyrene and salicylaldehyde derivatives.

Preparation of 4-chloro-2-nitrophenol as a Key Intermediate

The synthesis of this compound often requires 4-chloro-2-nitrophenol or related phenolic intermediates.

- Industrial methods involve hydrolysis of 2,5-dichloronitrobenzene with sodium hydroxide under pressurized steam at 142–148 °C.

- The reaction mixture is then crystallized, neutralized with hydrochloric acid, filtered, and dried to obtain high-purity 4-chloro-2-nitrophenol.

- Activated carbon treatment is used to improve purity.

- This intermediate can then be used in subsequent condensation or cyclization reactions to form the chromene ring.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-component condensation | 3-nitrobenzaldehyde, malononitrile, phenol | Basic medium, ionic liquids, RT | Moderate to high | Simple, eco-friendly solvents | May require optimization for purity |

| Wittig/Horner-Wadsworth-Emmons on aldehydes | 2-aryl-4-chloro-2H-chromene-3-carbaldehydes, ylides | ~130 °C, base control | 60–84 | High stereoselectivity | Multi-step, requires intermediate |

| BTC-mediated cyclization of o-hydroxychalcones | BTC, DMF, substituted o-hydroxychalcone | 0–5 °C then 75–85 °C, 4–8 h | Up to 90 | High yield, mild conditions, scalable | Requires BTC and DMF handling |

| β-Nitrostyrene and salicylaldehyde condensation | β-nitrostyrene, salicylaldehyde, DABCO | 40 °C, acetonitrile, several hours | Moderate | Straightforward, spectroscopic confirmation | May not be specific for chloro derivatives |

| Hydrolysis and crystallization of 4-chloro-2-nitrophenol | 2,5-dichloronitrobenzene, NaOH, HCl | 142–148 °C, pressurized steam | High purity | Industrial scale, pure intermediate | Harsh conditions, multi-step |

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-2-(3-nitrophenyl)-2H-chromene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: The major product would be the corresponding nitroso or nitro derivative.

Reduction: The major product would be the corresponding amine derivative.

Substitution: The major products would be the substituted derivatives, such as amino or thiol-substituted chromenes.

Wissenschaftliche Forschungsanwendungen

4-chloro-2-(3-nitrophenyl)-2H-chromene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active chromenes.

Industry: It may be used in the development of new materials with specific optical or electronic properties.

Wirkmechanismus

The mechanism of action of 4-chloro-2-(3-nitrophenyl)-2H-chromene is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The chromene core may also interact with enzymes or receptors, modulating their activity and leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The structural and functional properties of 4-chloro-2-(3-nitrophenyl)-2H-chromene are influenced by substituent positions and electronic effects. Key analogues include:

Key Observations :

- Nitro Position : The 3-nitrophenyl group in the target compound contrasts with 4-nitrophenyl analogues (e.g., ), where para-substitution may enhance resonance stabilization but reduce steric hindrance .

- Halogen Effects : Chlorine at position 4 (target compound) versus bromine at position 3 () alters electronic withdrawal and molecular volume, impacting reactivity and crystal packing .

- Functional Groups : Methoxy or trifluoromethyl groups (e.g., ) improve solubility or metabolic stability compared to nitro-substituted derivatives .

Comparison with Analogues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.